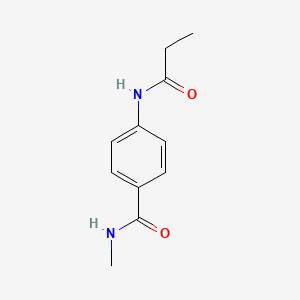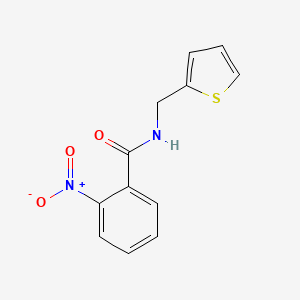![molecular formula C20H14N6 B5865374 2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as NTI, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. NTI is a selective inhibitor of the G protein-coupled receptor 55 (GPR55), which is a relatively new cannabinoid receptor that has been linked to various physiological and pathological processes.
Mécanisme D'action
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone selectively inhibits GPR55 by binding to a specific site on the receptor. This binding prevents the activation of downstream signaling pathways that are involved in various cellular processes. This compound has been shown to be highly selective for GPR55, with little to no activity on other cannabinoid receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit GPR55-mediated signaling pathways involved in pain and inflammation. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. These effects suggest that GPR55 may play a role in the regulation of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone as a research tool is its selectivity for GPR55. This allows for the specific inhibition of this receptor without affecting other cannabinoid receptors. However, one limitation of using this compound is its potential for off-target effects. While this compound has been shown to be highly selective for GPR55, it may still interact with other proteins or receptors in the cell.
Orientations Futures
There are several future directions for research involving 2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of interest is the role of GPR55 in the regulation of cancer progression. Further studies using this compound could help to elucidate the mechanisms by which GPR55 promotes cancer growth and metastasis. Additionally, this compound could be used to investigate the potential therapeutic benefits of targeting GPR55 in cancer treatment. Another area of interest is the role of GPR55 in the regulation of pain and inflammation. Further studies using this compound could help to identify new targets for the treatment of chronic pain and inflammatory diseases.
Méthodes De Synthèse
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized through a multi-step process involving the reaction of 2-naphthaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. The resulting product can be purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been used as a research tool to investigate the role of GPR55 in various physiological and pathological processes. Studies have shown that GPR55 is involved in the regulation of pain, inflammation, and cancer progression. This compound has been used to selectively inhibit GPR55 and study its effects on these processes.
Propriétés
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6/c1-2-6-15-11-13(9-10-14(15)5-1)12-21-25-20-23-19-18(24-26-20)16-7-3-4-8-17(16)22-19/h1-12H,(H2,22,23,25,26)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPQJWNELJWOC-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)


![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)
